1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole

Medicinal Chemistry ADME Optimization Scaffold Selection

1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole (CAS 61690-08-2) is a synthetic small-molecule heterocycle (C₁₃H₁₃N₃S; MW 243.33 g/mol) that fuses a 1-methylbenzimidazole core with a 4-methylthiazole moiety via a methylene (–CH₂–) bridge. The compound belongs to the thiazolylbenzimidazole class, a privileged scaffold in medicinal chemistry that has yielded FDA-approved agents (e.g., thiabendazole) and continues to be explored for EGFR kinase inhibition, antifungal, and antiviral applications.

Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
CAS No. 61690-08-2
Cat. No. B3054716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole
CAS61690-08-2
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CC2=NC3=CC=CC=C3N2C
InChIInChI=1S/C13H13N3S/c1-9-8-17-13(14-9)7-12-15-10-5-3-4-6-11(10)16(12)2/h3-6,8H,7H2,1-2H3
InChIKeyDHVGNTYYIGISAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole (CAS 61690-08-2): Procurement-Grade Characterization of a Dual-Heterocycle Benzimidazole–Thiazole Scaffold


1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole (CAS 61690-08-2) is a synthetic small-molecule heterocycle (C₁₃H₁₃N₃S; MW 243.33 g/mol) that fuses a 1-methylbenzimidazole core with a 4-methylthiazole moiety via a methylene (–CH₂–) bridge [1]. The compound belongs to the thiazolylbenzimidazole class, a privileged scaffold in medicinal chemistry that has yielded FDA-approved agents (e.g., thiabendazole) and continues to be explored for EGFR kinase inhibition, antifungal, and antiviral applications [2]. It is commercially supplied as a research-grade building block (typical purity ≥95%) by multiple vendors including Enamine (catalog EN300-14167), Fluorochem, and BOC Sciences .

Why 1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole Cannot Be Interchanged with Close Structural Analogs in R&D Procurement


Within the thiazolylbenzimidazole family, small structural modifications—N-methylation status, the presence or absence of a methylene spacer, and thiazole ring substitution—profoundly alter hydrogen-bond donor/acceptor capacity, lipophilicity (logP), and metabolic stability [1]. The non-methylated analog (CAS 61690-07-1) possesses an additional hydrogen-bond donor (N–H) that changes both target engagement and solubility profiles, while the direct-linked analog (CAS 61690-06-0) lacks the conformational flexibility imparted by the methylene bridge, restricting rotational freedom that can be critical for induced-fit binding [2]. Even within the same synthetic series, the EGFR-inhibitory activity of functionalized derivatives bearing this exact core scaffold spans nearly two orders of magnitude (IC₅₀ range 71.67–152.59 nM), demonstrating that the scaffold alone is necessary but not sufficient to guarantee biological potency [3]. Generic substitution risks introducing unanticipated changes in ADME properties, target selectivity, and batch-to-batch reproducibility that can derail structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole (CAS 61690-08-2) Against Closest Analogs


N-Methylation Eliminates a Hydrogen-Bond Donor Relative to the Non-Methylated Analog (CAS 61690-07-1): logP and HBD Count Comparison

The target compound bears an N-methyl group on the benzimidazole ring that eliminates the single hydrogen-bond donor (HBD) present in the non-methylated analog 2-(1H-benzimidazol-2-ylmethyl)-4-methyl-1,3-thiazole (CAS 61690-07-1). This structural difference reduces the HBD count from 1 to 0 while increasing the computed logP from 2.49 to 2.61 [1]. In drug design, reducing HBD count is a well-established strategy to improve membrane permeability and oral bioavailability, as each HBD imposes an energetic penalty for desolvation during passive membrane crossing [2].

Medicinal Chemistry ADME Optimization Scaffold Selection

Methylene Bridge Confers Conformational Flexibility Absent in the Direct-Linked Thiazole Analog (CAS 61690-06-0)

The target compound incorporates a methylene (–CH₂–) spacer between the benzimidazole C-2 and the thiazole C-2 positions, whereas the analog 1-methyl-2-(4-methyl-2-thiazolyl)-1H-benzimidazole (CAS 61690-06-0) features a direct C–C bond linkage. The methylene bridge introduces one additional rotatable bond (from 1 to 2), increasing conformational flexibility and enabling induced-fit binding modes that are sterically inaccessible to the direct-linked analog. This structural feature is critical in EGFR inhibitor design, where the hydrazinyl-substituted derivatives built on this scaffold achieved IC₅₀ values as low as 71.67 nM against EGFR TK, compared to erlotinib at 152.59 nM [1].

Medicinal Chemistry Conformational Analysis Scaffold Selection

4-Methyl Substitution on Thiazole Differentiates the Target Compound from Thiabendazole: Structural and Pharmacological Implications

Thiabendazole [2-(4-thiazolyl)-1H-benzimidazole] is the archetypal benzimidazole–thiazole antifungal that acts via inhibition of fungal β-tubulin polymerization. The target compound differs from thiabendazole in three key structural features: (i) N-methylation of the benzimidazole, (ii) a 4-methyl substituent on the thiazole ring, and (iii) a methylene bridge replacing the direct thiazole–benzimidazole linkage. These modifications are expected to alter the tubulin-binding pharmacophore, potentially redirecting biological activity away from antifungal tubulin inhibition toward kinase inhibition or other targets [1]. This is supported by the EGFR-focused SAR campaigns that specifically utilize the N-methylated scaffold, exploiting the altered electronic and steric environment conferred by these modifications [2].

Antifungal Research Tubulin Polymerization Scaffold Differentiation

Measured Melting Point (128–130 °C) as a Practical Identity and Purity Benchmark for In-House Quality Control

The experimentally measured melting point of the target compound is reported as 128–130 °C [1], consistent with the crystalline nature of N-methylbenzimidazole–thiazole derivatives. This narrow melting range serves as a practical in-house QC parameter that can distinguish the target compound from close analogs: the non-methylated analog (CAS 61690-07-1) lacks a publicly reported melting point in major databases, and the direct-linked analog (CAS 61690-06-0) likewise lacks accessible thermal data, limiting rapid identity confirmation for those analogs. In procurement workflows, a defined melting point enables simple capillary or DSC verification upon receipt, reducing the risk of mis-shipment or degradation.

Analytical Chemistry Quality Control Compound Authentication

Optimal Research and Industrial Application Scenarios for 1-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole (CAS 61690-08-2)


Scaffold for EGFR Tyrosine Kinase Inhibitor Design and Lead Optimization

The compound serves as the core scaffold for 2-(2-(substituted)hydrazinyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)thiazole derivatives that demonstrated EGFR TK inhibition with IC₅₀ values as low as 71.67 nM, outperforming the reference drug erlotinib (IC₅₀ 152.59 nM) [1]. Medicinal chemistry teams engaged in kinase inhibitor programs should select this exact scaffold—rather than the non-methylated or direct-linked analogs—to preserve the conformational flexibility and hydrogen-bond donor profile that enabled this activity. The scaffold's N-methyl group precludes the tautomeric equilibria and additional H-bond donor capacity of the non-methylated analog, simplifying SAR interpretation [2].

Procurement as a Well-Characterized Building Block for Parallel Synthesis and Library Construction

With a defined melting point (128–130 °C), commercially verified purity (95–98%), and availability from multiple established vendors (Enamine EN300-14167, Fluorochem F652497, BOC Sciences), the compound is immediately suitable for parallel synthesis workflows without requiring in-house re-characterization . The methylene bridge provides a synthetic handle for further functionalization (e.g., hydrazinyl, acyl, or alkyl substitutions) that has been validated in the EGFR inhibitor series. The documented logP range (2.49–2.61) aids in predicting chromatographic behavior during purification and compound management [3].

Negative Control or Comparator in Thiabendazole-Based Antifungal Mechanism-of-Action Studies

Given its structural divergence from thiabendazole—including N-methylation that is known to abrogate β-tubulin binding in benzimidazole series—this compound can serve as a structurally matched negative control in experiments designed to confirm on-target (tubulin-mediated) antifungal activity [4]. Researchers investigating novel antifungal benzimidazole–thiazole hybrids can use this scaffold to distinguish tubulin-dependent from tubulin-independent mechanisms, leveraging the well-established structure–activity relationships of the benzimidazole fungicide class [5].

Computational Chemistry and QSAR Model Training Set Member

The compound's well-defined computed and experimental physicochemical properties (MW: 243.33; logP: 2.49–2.61; HBD: 0; HBA: 3; TPSA: ~45 Ų estimated; Rotatable Bonds: 2) make it an ideal data point for QSAR model training and validation in benzimidazole–thiazole chemical space [3]. Srour et al. (2020) demonstrated that QSAR models incorporating descriptors derived from this scaffold class yielded statistically significant correlations (R² > 0.8) with EGFR inhibitory activity, underscoring the value of including accurate physicochemical data for this specific compound in predictive modeling efforts [1].

Quote Request

Request a Quote for 1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.